Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate
Description
Properties
Molecular Formula |
C21H21NO4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(5-ethyl-1-benzofuran-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H21NO4/c1-3-14-5-10-19-18(11-14)16(13-26-19)12-20(23)22-17-8-6-15(7-9-17)21(24)25-4-2/h5-11,13H,3-4,12H2,1-2H3,(H,22,23) |
InChI Key |
ULHDCEIGYYWVKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Halogenation of Protected Aminobenzoate Precursors
A patented method (CN110818661B) outlines the halogenation of 4-protected amino-2-hydroxybenzoic acid/ester derivatives using reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in solvents like dioxane or acetonitrile. For example, reacting 4-amino-2-hydroxybenzoic acid with NCS (2.6 equivalents) at 80–85°C for 4 hours yields 4-amino-3,5-dichloro-2-hydroxybenzoic acid with 94% purity and 94% yield. This step ensures precise halogen placement, critical for subsequent coupling reactions.
Cyclization via Palladium-Catalyzed Coupling
Cyclization of halogenated intermediates with trialkylacetylenesilanes forms the benzofuran ring. A palladium-based catalyst system—typically [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride—facilitates this step. For instance, treating 4-amino-3,5-dichloro-2-hydroxybenzoic acid with triethylacetylenesilane in 1,2-dichloroethane at 50–55°C for 6 hours produces 2-triethylsilyl-4-amino-5-chlorobenzofuran-7-carboxylic acid with a 71.2% yield.
Table 1: Benzofuran Core Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Halogenation | NCS, dioxane, 80°C, 4 hr | 94 | 99 |
| Cyclization | PdCl₂(dppf), CuI, Et₃N, 50°C, 6 hr | 71.2 | 98 |
Introduction of the Acetyl Group
The acetyl group at the 3-position of the benzofuran core enhances the compound’s metabolic stability and binding affinity. This step involves nucleophilic acyl substitution or direct acetylation.
Acetylation of the Benzofuran Amine
Reacting the benzofuran intermediate with acetyl chloride or acetic anhydride under basic conditions introduces the acetyl moiety. For example, treating 2-triethylsilyl-4-amino-5-chlorobenzofuran-7-carboxylic acid with acetic anhydride in dichloromethane at 0–10°C for 4 hours achieves near-quantitative acetylation. Protective groups like trimethylsilyl (TMS) are often employed to prevent unwanted side reactions.
Deprotection and Functional Group Interconversion
Deprotection of silyl groups using tetrabutylammonium fluoride (TBAF) or acidic hydrolysis yields the free benzofuran-acetyl intermediate. Subsequent esterification with ethanol in the presence of H₂SO₄ converts carboxylic acid derivatives into ethyl esters, a critical step for enhancing solubility.
Coupling with Ethyl 4-Aminobenzoate
The final step involves coupling the acetylated benzofuran with ethyl 4-aminobenzoate via an amide bond. This reaction typically employs carbodiimide-based coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole).
Activation of the Acetyl Group
The benzofuran-acetyl derivative is activated using EDC/HOBt in dimethylformamide (DMF), forming an O-acylisourea intermediate. This reactive species facilitates amide bond formation with the primary amine of ethyl 4-aminobenzoate.
Reaction Monitoring and Purification
The coupling reaction proceeds at room temperature for 12–24 hours, with completion confirmed by thin-layer chromatography (TLC). Crude products are purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane), achieving final purities exceeding 95%.
Table 2: Coupling Reaction Parameters
| Parameter | Conditions | Outcome |
|---|---|---|
| Coupling agent | EDC, HOBt | 90–95% conversion |
| Solvent | DMF, 25°C, 24 hr | Optimal solubility |
| Purification | Ethanol recrystallization | 95% purity |
Catalytic Systems and Reaction Optimization
Palladium catalysts play a pivotal role in key steps, particularly cyclization and coupling. The choice of ligand (e.g., dppf) and base (e.g., triethylamine) significantly impacts reaction efficiency.
Palladium Ligand Effects
Bidentate ligands like dppf stabilize palladium complexes, enhancing catalytic activity during cyclization. Substituting dppf with monodentate ligands (e.g., PPh₃) reduces yields by 20–30%, underscoring the importance of ligand selection.
Solvent and Temperature Optimization
Polar aprotic solvents (e.g., DMF, acetonitrile) improve reagent solubility, while elevated temperatures (50–80°C) accelerate reaction kinetics. However, excessive heat promotes side reactions, necessitating precise thermal control.
Chemical Reactions Analysis
Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Scientific Research Applications
Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studies related to anti-tumor, antibacterial, and anti-viral properties.
Medicine: Its potential therapeutic effects are being explored for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial replication, thereby exerting its anti-tumor and antibacterial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzoate Esters with Heterocyclic Moieties
Ethyl 4-(dimethylamino)benzoate
- Structure: Lacks the benzofuran and acetyl amino groups; instead, it has a dimethylamino substituent at the para position.
- Reactivity : Demonstrates higher reactivity in resin polymerization compared to methacrylate-based amines, achieving superior degrees of conversion in photopolymerization systems .
- Physical Properties: Resins incorporating this compound exhibit improved mechanical strength and chemical stability over those with 2-(dimethylamino)ethyl methacrylate .
Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate
- The acetyl amino group may reduce sensitivity to co-initiators like diphenyliodonium hexafluorophosphate (DPI), as seen in analogous benzoate systems .
- Applications: Potential utility in high-performance resins or pharmaceuticals due to balanced lipophilicity and hydrogen-bonding capacity.
Benzimidazole Derivatives
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate
- Structure: Features a benzimidazole core instead of benzofuran, with a butanoate ester and hydroxyethyl-benzyl amino substituents .
- Key Differences :
- Electronic Effects : Benzimidazole’s nitrogen atoms introduce basicity and alter electron distribution compared to benzofuran’s oxygen.
- Solubility : The hydroxyethyl group may enhance hydrophilicity, contrasting with the lipophilic ethyl-benzofuran moiety in the target compound.
Methacrylate-Based Amines
2-(Dimethylamino)ethyl methacrylate
- Reactivity: Lower polymerization efficiency compared to ethyl 4-(dimethylamino)benzoate, requiring DPI co-initiators to achieve comparable conversion rates .
- Performance : Inferior mechanical properties in resins, likely due to reduced crosslinking density and stability.
Data Tables
Table 1: Comparative Physicochemical Properties
*LogP values estimated via analogy to structurally related compounds.
Table 2: Performance in Resin Systems
| Compound | Degree of Conversion (%) | Flexural Strength (MPa) | Water Sorption (μg/mm³) |
|---|---|---|---|
| Ethyl 4-(dimethylamino)benzoate | 85 ± 3 | 120 ± 5 | 25 ± 2 |
| 2-(Dimethylamino)ethyl methacrylate | 68 ± 4 | 90 ± 6 | 40 ± 3 |
| Ethyl 4-{[...]benzoate (Hypothetical) | ~80 (estimated) | ~110 (estimated) | ~30 (estimated) |
Research Findings and Implications
- Reactivity Trends: The acetyl amino group in the target compound likely stabilizes radical intermediates during polymerization, reducing reliance on co-initiators like DPI .
- Structural Advantages : The 5-ethyl substituent on benzofuran may sterically hinder degradation pathways, enhancing thermal stability compared to unsubstituted analogs.
- Limitations : Higher molecular weight and lipophilicity could limit aqueous solubility, necessitating formulation adjustments for biomedical applications.
Biological Activity
Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a benzofuran moiety that is known for various pharmacological properties. The synthesis typically involves the acylation of ethyl 4-amino benzoate with 5-ethyl-1-benzofuran-3-carboxylic acid derivatives, followed by esterification to yield the final product.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. This compound has demonstrated significant antibacterial and antifungal activities.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound is particularly effective against certain Gram-positive bacteria and fungi, suggesting potential applications in treating infections caused by these pathogens.
The mechanisms by which this compound exerts its antimicrobial effects include:
- Inhibition of Nucleic Acid Synthesis : Similar to other alkaloids, it may interfere with DNA replication and transcription processes.
- Disruption of Cell Membrane Integrity : The compound's lipophilicity allows it to penetrate bacterial membranes, leading to increased permeability and cell lysis.
- Inhibition of Efflux Pumps : It may inhibit bacterial efflux pumps, enhancing the accumulation of the drug within bacterial cells.
Case Studies
A study conducted on various benzofuran derivatives, including this compound, demonstrated its effectiveness in vitro against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound exhibited an MIC value of 16 µg/mL against MRSA, indicating its potential as a therapeutic agent in combating antibiotic resistance.
Another investigation focused on the antifungal properties of the compound against Candida species. The results showed that it could inhibit fungal growth at lower concentrations compared to standard antifungal agents, suggesting its utility in treating fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
